
Asialo GM1
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A convenient and efficient procedure for the large-scale preparation of asialo GM1 involves the complete desialylation of brain gangliosides, primarily consisting of GM1, GD1a, GD1b, and GT1b, by mild formic acid hydrolysis (0.1 N, 100°C; 2 hours) . Following hydrolysis, this compound can be isolated and purified by Folch partitioning and Iatrobeads column chromatography, with an overall yield of more than 50% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented
Análisis De Reacciones Químicas
Types of Reactions
Asialo GM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glycolipid structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired modification and the specific reagents used.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Asialo GM1 has numerous scientific research applications, including:
Immunology: This compound is used as a marker for natural killer (NK) cells and a subset of monocyte/macrophages.
Neuroscience: This compound is present in the brain and is involved in cell signaling and communication.
Cancer Research: This compound expression increases with tumor progression, making it a potential target for cancer research and therapy.
Mecanismo De Acción
Asialo GM1 exerts its effects through various molecular targets and pathways. It is recognized by specific receptors on immune cells, such as natural killer cells and T cells . The binding of this compound to these receptors can modulate immune cell activity, including cytotoxicity and cytokine production . Additionally, this compound can interact with bacterial adhesins, influencing bacterial adherence and motility .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to asialo GM1 include other gangliosides such as GM1, GM2, GD1a, GD1b, and GT1b . These compounds share structural similarities but differ in the presence and arrangement of sialic acid groups.
Uniqueness of this compound
This compound is unique due to its lack of a sialic acid group, which distinguishes it from other gangliosides . This structural difference influences its interactions with receptors and its biological activity. For example, this compound is specifically recognized by certain bacterial adhesins, while other gangliosides may not exhibit the same binding affinity .
Actividad Biológica
Asialo GM1 (ASGM1) is a glycolipid that plays a significant role in various biological processes, particularly in the immune system. It is recognized as a marker for natural killer (NK) cells and has been implicated in several immunological functions, including the modulation of NK cell activity, prevention of graft-versus-host disease (GVHD), and involvement in autoimmune conditions. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of ASGM1.
Structure and Function
This compound is an uncharged analog of GM1 (monosialotetrahexosylganglioside), characterized by the absence of sialic acid residues. This structural modification significantly alters its interactions with cellular receptors and immune components. ASGM1 is predominantly expressed on the surface of activated NK cells, macrophages, and certain T lymphocytes, serving as a critical marker for these immune cells .
Natural Killer Cell Activity
Research indicates that ASGM1 is crucial for the functionality of NK cells. The administration of anti-ASGM1 antibodies in experimental models has demonstrated a marked reduction in NK cell activity. For instance, intravenous injection of anti-ASGM1 antibodies into BALB/c nu/nu mice resulted in nearly complete abrogation of NK activity, leading to enhanced tumor growth . This suggests that ASGM1 not only serves as a marker but also plays an active role in maintaining NK cell functionality.
Prevention of Graft-Versus-Host Disease
ASGM1 has been shown to prevent GVHD by selectively targeting activated T cells without affecting resting T cells or antigen-presenting cells. Studies have revealed that infusions of anti-ASGM1 antibodies significantly reduce T-cell proliferation during GVHD while sparing other components of the immune response . This selective action highlights the potential therapeutic applications of ASGM1-targeting antibodies in managing transplant-related complications.
Case Study: Anti-ASGM1 Antibodies and Tumor Growth
In a study examining the effects of anti-ASGM1 antibodies on tumor growth, researchers found that these antibodies could enhance tumor take rates by depleting NK cell activity. The findings indicated that ASGM1 plays a pivotal role in tumor immunology by modulating the immune response against neoplastic cells .
Research Findings: Autoimmunity and ASGM1
ASGM1 has also been implicated in autoimmune diseases such as Guillain-Barré syndrome (GBS). In patients with GBS, the presence of anti-GM1 antibodies was associated with severe neurological symptoms, suggesting that ASGM1's role extends beyond mere cellular marking to influencing pathological processes . The variability in antibody populations among patients indicates a complex interaction between ASGM1 and immune responses.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGMVLNORPMAO-JTFNWEOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H114N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71012-19-6 | |
Record name | Asialo GM1 ganglioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is asialo GM1 and where is it found?
A1: this compound, also known as ganglio-N-tetraosylceramide, is a neutral glycolipid found on the surface of various cell types, particularly in the immune system. It's considered a differentiation antigen for T cells in mice [], and its presence has been confirmed in murine lymphoid tissues, including bone marrow, thymus, spleen, and lymph nodes []. This compound is also found in other tissues, such as the intestinal mucosa of mice [] and rat ascites hepatomas [].
Q2: What is the role of this compound in the immune system?
A2: this compound serves as a marker for specific cell populations within the immune system, including:
- Natural Killer (NK) Cells: this compound is prominently expressed on NK cells [, , , ], which are crucial for innate immunity and tumor surveillance.
- Cytotoxic T Lymphocytes (CTLs): While CTLs are relatively insensitive to anti-asialo GM1 treatment and complement, studies reveal that a significant portion of CTL activity is enriched in the this compound-positive cell population [].
- Macrophages: this compound is also found on certain macrophage populations, particularly those activated by BCG or C. parvum, and plays a role in their cytotoxic activity [].
Q3: How does this compound contribute to NK cell function?
A3: this compound appears to be involved in NK cell function, particularly target cell recognition and binding:
- Target Binding: Enrichment of this compound-positive cells correlates with increased NK cell activity and binding frequency to target cells like YAC-1 [].
- Cytotoxicity: this compound-positive lymphocytes, but not monocytes, demonstrate target cell binding and exhibit cytolytic features, suggesting their direct involvement in NK-mediated cell lysis [].
Q4: Can this compound be used to manipulate immune responses?
A4: Research suggests that manipulating this compound-positive cells can influence immune responses:
- NK Cell Depletion: Treatment with anti-asialo GM1 antibody can deplete NK cells in vivo [, , , , ], leading to increased susceptibility to infections like murine cytomegalovirus [] and potential enhancement of tumor growth in nude mice [].
- Graft-versus-Host Disease (GVHD): Anti-asialo GM1 treatment can prevent GVHD in mice by potentially interfering with host minor-antigen-presenting cells, suggesting a role for this compound in antigen presentation [].
Q5: Does this compound play a role in disease?
A5: Research suggests potential links between this compound and specific disease conditions:
- Diabetes: Anti-asialo GM1 antibody treatment has been shown to suppress cyclophosphamide-induced diabetes in NOD mice, suggesting a role for NK cells in this disease model [].
- Pseudomonas aeruginosa Infection: this compound acts as a receptor for P. aeruginosa adhesion in regenerating respiratory epithelial cells, with implications for cystic fibrosis []. It has also been identified as a potential receptor for P. aeruginosa binding to scarified corneas in mice [].
- Systemic Lupus Erythematosus (SLE) and Behçet's Disease: A high incidence of anti-asialo GM1 antibodies has been observed in patients with SLE and Behçet's disease, particularly those with neurological manifestations, suggesting a potential role in disease pathogenesis [].
Q6: Are there any structural modifications of this compound known to influence its activity?
A6: Yes, research indicates that modifications, particularly sialylation, can alter this compound function:
- Sialylation: In beige mice, which exhibit natural killer dysfunction, levels of a sialidase-sensitive, sialylated derivative of this compound are altered, suggesting that sialylation plays a role in regulating this compound levels and potentially impacting NK cell function [].
- Fucosylation: Conventionalization of germ-free mice induces the expression of fucosyl this compound in the small intestinal epithelial cells, indicating a role for gut microbiota in modifying this compound structure and potentially influencing intestinal immunity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.